Saquayamycin B

Description

Context within the Angucycline Class of Natural Products

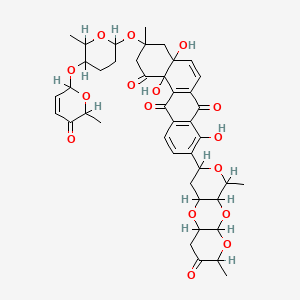

Saquayamycin (B1681451) B is a prominent member of the angucycline class of natural products. Angucyclines are a large and structurally diverse group of polyketides, characterized by a benz[a]anthraquinone framework in their aglycone, which is typically attached to C-glycosidic moieties mdpi.compreprints.org. These compounds are predominantly produced by actinomycetes, particularly species belonging to the genus Streptomyces, found in both terrestrial and marine environments mdpi.compreprints.orgsmolecule.com. The core structure of angucyclines is formed through the catalytic cyclization of a decaketide, initially derived from acetyl-CoA, into a four-ring system by polyketide cyclase preprints.org. The structural variations among angucycline glycosides often involve differences in the oxidation state of the aglycones, as well as the number and positions of various deoxy sugars mdpi.compreprints.org. Saquayamycin B, like other angucyclines, possesses a complex structure with a benzanthracene core smolecule.com.

Significance of this compound in Academic Drug Discovery Initiatives

This compound holds considerable significance in academic drug discovery initiatives due to its notable biological activities, particularly its potent cytotoxic and anti-tumor effects. It has demonstrated strong cytotoxicity against various human cancer cell lines, including colorectal cancer cells (SW480 and SW620), hepatoma carcinoma cells (HepG-2, SMMC-7721, plc-prf-5), prostate cancer (PC-3), and non-small-cell lung cancer (H460) mdpi.comsmolecule.comnih.govresearchgate.netnih.govmdpi.comacs.org.

One of the key mechanisms of action identified for this compound, and its analogue Saquayamycin B1, involves the inhibition of the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway smolecule.comnih.gov. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to increased apoptosis in cancer cells smolecule.com. Studies suggest that Saquayamycin B1 may bind to the active site of PI3Kα, resulting in a significant reduction in phosphorylated AKT levels, indicative of pathway suppression smolecule.com. Furthermore, this compound has been shown to induce apoptosis and inhibit the proliferation, invasion, and migration of cancer cells, including human colorectal cancer cells and triple-negative breast cancer cells smolecule.comnih.govresearchgate.net.

Beyond its anti-cancer potential, this compound and related compounds have also exhibited antibacterial activity, particularly against Gram-positive bacteria such as Mycobacterium smegmatis and Staphylococcus aureus smolecule.comresearchgate.netscispace.com. Additionally, some saquayamycin analogues have been shown to inhibit farnesyl-protein transferase (FPTase) and nitric oxide synthase (NOS) enzymes, indicating broader potential applications in research related to protein farnesylation and nitric oxide signaling pathways smolecule.comnih.gov. The diverse and potent bioactivities of this compound make it a valuable lead compound for further investigation and development in academic drug discovery.

The following table summarizes some of the cytotoxic activities of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) Range / Specific Value | Reference |

| Human Colorectal Cancer (SW480, SW620, LoVo, HT-29) | 0.18–0.84 (Saquayamycin B1) nih.gov | nih.gov |

| Hepatoma Carcinoma (HepG-2, SMMC-7721, plc-prf-5) | 0.033–0.244 mdpi.compreprints.orgresearchgate.netmdpi.com | mdpi.compreprints.orgresearchgate.netmdpi.com |

| Prostate Cancer (PC-3) | 0.0075 nih.govacs.org | nih.govacs.org |

| Non-Small Cell Lung Cancer (H460) | 3.9 nih.govacs.org | nih.govacs.org |

| Breast Cancer (MDA-MB-231) | Inhibits migration and invasion researchgate.netmdpi.com | researchgate.netmdpi.com |

Historical Overview of Saquayamycin Discovery and Initial Characterization

The saquayamycin family of compounds, including this compound, has been identified from various Streptomyces species, which are well-known producers of diverse secondary metabolites. Saquayamycins A-D were initially reported as platelet aggregation inhibitors, isolated from Streptomyces nodosus MH190-16F3 nih.gov. This compound itself has been isolated from different Streptomyces strains, including those from intertidal sediments and marine origins mdpi.compreprints.orgnih.govresearchgate.netmdpi.com. It has also been found in Micromonospora strain Tü 6368, isolated from a soil sample scispace.comresearchgate.net.

Initial characterization of this compound and its analogues typically involves spectroscopic techniques such as Infrared (IR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques to establish their complex chemical structures mdpi.comresearchgate.net. For instance, the structure of this compound has been established and its absolute configurations determined through methods like single-crystal X-ray diffraction and electronic circular dichroism calculations researchgate.net. The compound is characterized by its C43H48O16 molecular formula nih.govuni.lu.

Early studies highlighted the potent cytotoxic activity of this compound against various cancer cell lines, with some findings indicating its superiority to doxorubicin (B1662922) in certain contexts mdpi.compreprints.orgresearchgate.net. The observation that Saquayamycin A was unstable to acid and could convert to this compound upon contact with silica (B1680970) gel also provided early insights into the chemical properties and relationships within the saquayamycin family nih.gov. The ongoing discovery of new saquayamycin analogues and the elucidation of their biosynthetic pathways continue to contribute to the understanding of this important class of natural products acs.orguky.edu.

Properties

CAS No. |

99260-67-0 |

|---|---|

Molecular Formula |

C43H48O16 |

Molecular Weight |

820.8 g/mol |

IUPAC Name |

9-(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H48O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-8,10,12-13,18-21,27-30,32-33,39-40,47,50-51H,9,11,14-17H2,1-5H3 |

InChI Key |

WUQKUPKWGZHYBN-CBRSCIEJSA-N |

SMILES |

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9C=CC(=O)C(O9)C |

Canonical SMILES |

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9C=CC(=O)C(O9)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saquayamycin B; |

Origin of Product |

United States |

Microbial Origins and Isolation Strategies for Saquayamycin B

Identification of Saquayamycin (B1681451) B Producing Microorganisms

Saquayamycin B, an angucycline glycoside, has been identified in the culture broths of several microbial strains, highlighting the diverse biological niches from which this compound can be sourced.

Streptomyces species are well-established as prolific producers of a wide array of secondary metabolites, including angucyclines like this compound. One of the earliest identified producers is Streptomyces nodosus MH190-16F3, from which saquayamycins A, B, C, and D were first isolated chem960.comnih.gov. Another terrestrial strain, Streptomyces sp. KY002, has also been shown to produce this compound alongside other angucycline-class antibiotics such as moromycins A and B and fridamycin D nih.govlabsolu.cachem960.comnih.gov. Marine-derived Streptomyces sp. OC1610.4 is another significant producer of this compound npatlas.orgontosight.aichemchart.com. Furthermore, deep sea-derived Streptomyces lusitanus SCSIO LR32 and Streptomyces sp. KY 40-1 have been reported to produce saquayamycins nih.govmdpi-res.com. Saquayamycins have also been produced by Streptomyces sp. PAL114 isolated from Saharan soil chem960.com. The production of saquayamycin (referring to the family, including B) has also been observed in wild Streptomyces isolates such as WAC07094 and CCESR44, demonstrating that this capability is conserved across diverse streptomycetes nih.gov.

The marine environment, with its unique ecological pressures, serves as an inexhaustible reservoir for pharmacologically active molecules, including anthraquinones and their derivatives like this compound nih.gov. Marine-derived actinomycetes, particularly Streptomyces species, are recognized for their potential to produce novel compounds with significant biological activities libretexts.orgrna-society.org. For instance, Streptomyces sp. OC1610.4, isolated from intertidal sediments, has been identified as a producer of this compound npatlas.orgontosight.aichemchart.com. The isolation of this compound from marine mudflat actinomycetes further underscores the unique ecological features of these habitats that can stimulate the biosynthesis of distinctive chemical structures adipogen.com.

Terrestrial Streptomyces strains remain a cornerstone in the discovery of natural products. Beyond Streptomyces nodosus and Streptomyces sp. KY002, other terrestrial strains have been investigated for their metabolic diversity. For example, Streptomyces sp. PAL114, isolated from Saharan soil, is known to produce saquayamycins chem960.com. These findings highlight the widespread distribution of this compound-producing Streptomyces strains across various terrestrial environments.

Methodologies for Isolation and Enrichment of this compound

The process of obtaining this compound from microbial cultures involves a series of carefully optimized fermentation and purification steps.

Optimal fermentation conditions are crucial for maximizing the yield of this compound. For instance, the terrestrial strain Streptomyces sp. KY002 was fermented at 28 °C for 3 days with shaking at 250 rpm in a soy peptone/glucose (SG) medium nih.govlabsolu.ca. Research has demonstrated that strain improvement techniques, such as combined UV mutagenesis and ribosome engineering, coupled with fermentation optimization, can significantly enhance angucycline production, including Saquayamycin B1 (a related compound). For Streptomyces dengpaensis XZHG99T, optimization of shake flask fermentation conditions led to a sixfold increase in the titers of Saquayamycin B1, with scaled-up fermentation further boosting production to 39.9 ± 0.05 mg/L, representing an 11.4-fold increase compared to the original strain mdpi.com.

It has also been observed that Saquayamycin production in certain Streptomyces isolates, such as WAC07094 and CCESR44, is suppressed at high cell density, suggesting that low cell density conditions might be more conducive to production. Magnesium supplementation has been shown to alleviate this cell density dependence nih.gov. General fermentation optimization strategies for Streptomyces species often involve adjusting parameters such as carbon and nitrogen sources, temperature, initial pH, and inoculation volume to enhance bioactive metabolite production.

A summary of reported this compound production yields from various Streptomyces strains is presented in Table 1.

| Producing Microorganism | Fermentation Conditions (Example) | This compound/B1 Yield (Example) | Reference |

| Streptomyces sp. KY002 | 28 °C, 3 days, 250 rpm, SG medium | 4 mg/L | nih.govlabsolu.ca |

| Streptomyces dengpaensis XZHG99T (optimized for B1) | Optimized shake flask/scaled-up fermentation | 39.9 ± 0.05 mg/L (Saquayamycin B1) | mdpi.com |

The isolation of this compound from the complex fermentation broth typically begins with extraction, often using organic solvents like ethyl acetate (B1210297) nih.govlabsolu.cachem960.comnih.gov. Following extraction, various chromatographic techniques are employed for purification. Targeted chromatographic isolation and chemical investigations often involve advanced techniques such as Liquid Chromatography Mass Spectrometry-Time of Flight (LCMS-TOF), tandem mass spectrometry (MS/MS), and Global Natural Product Social molecular networking (GNPS) for the analysis of angucycline glycosides nih.gov.

Common chromatographic methods utilized in the isolation of natural products, including this compound, encompass:

Column Chromatography: A fundamental technique for initial separation and fractionation of crude extracts.

High-Performance Liquid Chromatography (HPLC): Used for further purification and separation of compounds with high purity. HPLC, including reverse-phase HPLC (RP-HPLC), is widely applied for isolating phenolic compounds and other natural products mdpi.com.

Medium-Pressure Liquid Chromatography (MPLC): Often used for enriching bioactive compounds from natural products before final purification, offering advantages in sample load and throughput.

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are routinely used for the structural elucidation of isolated compounds, confirming the identity of this compound nih.govlabsolu.caontosight.aichemchart.commdpi-res.comnih.gov.

These sophisticated techniques enable researchers to isolate and characterize this compound and its related analogs with high precision.

Biosynthetic Pathways and Genetic Determinants of Saquayamycin B

Polyketide Synthase (PKS) Mediated Core Structure Assembly of Saquayamycins

The foundational benz[a]anthracene core of saquayamycins is constructed through a polyketide synthase (PKS) pathway. PKS systems are enzymatic factories that synthesize a vast array of natural products with diverse structures and biological functions.

Saquayamycins, including Saquayamycin (B1681451) B, are products of Type II PKS systems. nih.govlipidmaps.orgnih.govnih.govnih.govchem960.comwikipedia.orgchemspider.com Unlike Type I PKSs, which often consist of large, multi-domain megaenzymes, Type II PKSs are characterized by dissociable, monofunctional enzymes. chemspider.com The core machinery of a Type II PKS, often referred to as the "minimal PKS," typically comprises three essential components: a ketosynthase (KS or KSα), a chain-length factor (CLF or KSβ), and an acyl carrier protein (ACP). lipidmaps.orgnih.govchem960.comwikipedia.orgchemspider.com These enzymes work in concert to iteratively condense small carboxylic acid units, forming a growing polyketide chain. wikipedia.orgchemspider.com The sqn gene cluster, responsible for saquayamycin biosynthesis in Streptomyces sp. KY40-1, encodes these minimal PKS enzymes, including SqnH, SqnI, and SqnJ. guidetopharmacology.org

The building blocks for the polyketide backbone of saquayamycins are derived from central metabolism. Specifically, acetyl-CoA serves as the starter unit, initiating the polyketide chain synthesis. nih.govchem960.comwikipedia.orgmetabolomicsworkbench.org Subsequent chain elongation occurs through the repetitive condensation of malonyl-CoA units, which act as extender units. nih.govchem960.comwikipedia.orgmetabolomicsworkbench.org

Malonyl-CoA is synthesized from acetyl-CoA through the carboxylation reaction catalyzed by acetyl-CoA carboxylases (ACCs). metabolomicsworkbench.orgchemeurope.comnih.gov This ATP-dependent process is crucial for providing the necessary two-carbon units for polyketide assembly. metabolomicsworkbench.org In the biosynthesis of Saquayamycin B, isotopic labeling studies with sodium [1,2-13C2] acetate (B1210297) have demonstrated the incorporation of nine intact acetate units. guidetopharmacology.org This finding confirms that the benz[a]anthracene core is formed from one acetyl-CoA starter unit and nine malonyl-CoA extender units, resulting in a decaketide intermediate. nih.govguidetopharmacology.org

The nascent polyketide chain, once synthesized by the minimal PKS, undergoes a series of precise cyclization and aromatization reactions to form the characteristic benz[a]anthracene scaffold. There are generally two recognized routes for the biosynthesis of the angucycline aglycone core: Route I and Route II. nih.govguidetopharmacology.org

Route I involves the direct angular cyclization of the polyketide chain, guided by specific cyclases and aromatases. nih.govguidetopharmacology.org In contrast, Route II involves the initial formation of a linear tetracyclic anthracyclinone intermediate, which subsequently undergoes rearrangement into the angular angucycline core, often mediated by Baeyer-Villiger monooxygenases. nih.govguidetopharmacology.org

Biosynthetic studies, particularly 13C-labeling patterns observed in this compound, indicate that the saquayamycin core follows the typical direct Route I cyclization pathway. guidetopharmacology.org This suggests that the minimal PKS enzymes and associated cyclases dictate the angular folding of the polyketide chain, leading to the benz[a]anthracene framework. nih.govguidetopharmacology.org

Glycosylation Processes and Sugar Chain Elucidation in Saquayamycins

Glycosylation, the attachment of sugar moieties to the polyketide aglycone, is a defining feature of many angucycline natural products, including this compound. This process significantly contributes to the structural diversity and, importantly, the biological activities of these compounds. nih.gov this compound is characterized by the decoration of its benz[a]anthracene core with saccharide chains at the C(3)-OH and C-9 positions. guidetopharmacology.org These sugar moieties typically include D-olivose and L-rhodinose, among others. guidetopharmacology.org

Glycosyltransferases (GTs) are pivotal enzymes in the biosynthesis of glycosylated natural products. They catalyze the regio- and stereospecific transfer of nucleoside diphosphate (B83284) (NDP)-activated sugars to acceptor molecules, which can be the aglycone itself or other sugar residues in a growing oligosaccharide chain. nih.govguidetopharmacology.org This enzymatic activity is fundamental to generating the observed sugar diversity in saquayamycins. guidetopharmacology.org The precise action of GTs determines the type, number, and linkage positions of the sugars, thereby influencing the final biological properties of the glycoside. guidetopharmacology.org

The genetic basis for the glycosylation of saquayamycins has been investigated, leading to the identification and characterization of key glycosyltransferase-encoding genes within the sqn gene cluster from Streptomyces sp. KY40-1. guidetopharmacology.org Among these, sqnG1 and sqnG2 have been identified as crucial for the sugar decoration of saquayamycins. guidetopharmacology.org

Research findings indicate a cooperative role for SqnG1 and SqnG2 in achieving the diverse glycosylation patterns observed in saquayamycins. guidetopharmacology.org Gene inactivation studies have provided significant insights into their individual contributions:

SqnG2: The inactivation of the sqnG2 gene led to a complete loss of glycosylated saquayamycin production, with only unglycosylated shunt metabolites accumulating. guidetopharmacology.org This critical role suggests that SqnG2 is essential for the initial glycosylation step, acting as a dual O- and C-glycosyltransferase. lipidmaps.orgguidetopharmacology.org This dual activity is particularly noteworthy, as it enables the formation of both oxygen-linked and carbon-linked glycosidic bonds. guidetopharmacology.org

While a third putative glycosyltransferase-encoding gene, sqnG3, was also identified, its inactivation did not significantly affect saquayamycin production, suggesting a minor or supportive role in the glycosylation process, if any. guidetopharmacology.org The collective evidence points to SqnG1 and SqnG2 as the primary and cooperatively acting GTs responsible for the intricate sugar diversity of saquayamycins, utilizing NDP-activated sugars such as D-olivose (typically at C-9) and L-rhodinose (at C(3)-OH), and potentially an unusual amino sugar like 3,6-dideoxy-L-idosamine. guidetopharmacology.org

Table 1: Key Glycosyltransferases in Saquayamycin Biosynthesis

| Gene | Proposed Activity | Effect of Gene Inactivation on Saquayamycin Production | Key Sugars Involved (Typical Positions) |

| sqnG1 | O-Glycosyltransferase (O-GT) | 50-fold decrease | D-olivose (C-9), L-rhodinose (C(3)-OH) |

| sqnG2 | Dual O- and C-Glycosyltransferase (O-GT, C-GT) | Complete production loss | D-olivose (C-9), L-rhodinose (C(3)-OH), 3,6-dideoxy-L-idosamine |

| sqnG3 | Putative Glycosyltransferase | No major effect or supportive role | (Minor/Supportive) |

Mechanism of Sugar Diversity in Saquayamycins (e.g., L-aculose, L-rhodinose, L-cinerulose, L-rednose)

The structural diversity observed in saquayamycins, including this compound, is significantly influenced by the variety and attachment patterns of their saccharide chains. Key enzymes responsible for this sugar diversity are glycosyltransferases (GTs). In Streptomyces sp. KY 40-1, two cooperative glycosyltransferases, SqnG1 and SqnG2, have been identified as central to this process nih.govnih.gov.

Experimental investigations, including gene inactivation studies, have elucidated their crucial roles. Inactivation of sqnG1 led to a 50-fold decrease in saquayamycin production, while the inactivation of sqnG2 resulted in a complete loss of production, suggesting that SqnG2 acts as a dual O- and C-glycosyltransferase nih.govnih.gov. These findings indicate a codependence between SqnG1 and SqnG2 to achieve both O- and C-glycosyltransferase activities nih.govnih.gov. A third putative glycosyltransferase, SqnG3, appears to have a minor or supportive role in glycosylation nih.govnih.gov.

The O-glycosyltransferases (O-GTs) within the sqn gene cluster exhibit remarkable donor-substrate flexibility, capable of transferring a range of deoxy sugars. These include D-olivose, L-rhodinose, L-rednose, L-cinerulose, and L-aculose, which decorate various saquayamycins, including this compound, Saquayamycin H, and Saquayamycin I nih.gov. Specifically, D-olivose is consistently found at the C-9 position, and L-rhodinose at the C(3)-OH position of the angucycline core in saquayamycins 1–7 isolated from Streptomyces sp. KY40-1 nih.gov. The ability of the SqnG2/SqnG1 complex to transfer both D- and L-sugars, as well as an unusual amino sugar (presumably the L-rednose precursor 3,6-dideoxy-L-idosamine), highlights their potential for natural product drug diversification through synthetic biology nih.gov.

Investigation of Aminosugar Biosynthetic Pathways (e.g., L-Rednose Precursor)

L-rednose is a rare amino sugar that contributes to the unique structures of certain saquayamycins, such as Saquayamycins H and I nih.govsecondarymetabolites.org. Its presence in angucyclines is particularly notable, as aminosugars are uncommon in this class of compounds nih.gov.

The biosynthetic pathway for L-rednose is considered unusual. Research suggests that it originates from L-glucosamine nih.govnih.gov. A key observation is the apparent lack of a typical aminotransferase within the sqn gene cluster, which implies a distinct mechanism for the incorporation of the amino group into the sugar moiety nih.gov. The presumed structure of the L-rednose precursor is 3,6-dideoxy-L-idosamine nih.gov. Investigations into the L-rednose biosynthetic pathway have aimed to validate this proposed route, including efforts toward the enzymatic synthesis of NDP-3,6-dideoxy-L-idosamine, which would provide valuable tools for genetic engineering and the diversification of natural products secondarymetabolites.org.

Saquayamycin Biosynthetic Gene Cluster Analysis

The biosynthesis of this compound is encoded by a dedicated gene cluster, a common feature for microbial specialized metabolites. Analyzing these gene clusters provides insights into the enzymatic machinery and regulatory mechanisms governing natural product production.

Genomic Localization and Organization of sqn Gene Clusters

The biosynthetic gene cluster responsible for saquayamycins, referred to as the sqn gene cluster, has been identified in Streptomyces sp. KY 40-1 nih.govsecondarymetabolites.org. This cluster spans approximately 44.74 kilobase pairs (kb) and is located on the organism's chromosome nih.gov. Bioinformatic analysis revealed that this cluster contains 27 putative genes involved in the biosynthetic process nih.gov. These genes are broadly categorized into those responsible for aglycone formation (11 genes), sugar biosynthesis (7 genes), and glycosylations (3 genes) nih.gov.

The sqn gene cluster in Streptomyces sp. KY 40-1 shares over 80% identity with the minimal polyketide synthase (PKS) genes of the urd cluster, which directs urdamycin biosynthesis, and exhibits a similar gene organization to the gcn and saq gene clusters responsible for grincamycin and saquayamycin Z, respectively nih.govtu-dortmund.de. For instance, the saq gene cluster from Micromonospora sp. Tü6368, involved in the production of saquayamycin Z and galtamycin (B12137) B, is characterized as a 36.7 kb region containing 31 genes u-tokyo.ac.jp. Comparative genomic analyses, such as those performed using antiSMASH, highlight the conserved nature and variations among angucycline BGCs across different Streptomyces strains tu-dortmund.de. For example, a saquayamycin BGC identified in Streptomyces isolate WAC07094 showed 85% similarity to a previously characterized saquayamycin BGC but lacked specific genes like sqnAA, sqnA, and sqnV-Y.

Bioinformatic Approaches for Gene Prediction and Annotation

The identification and characterization of the sqn gene cluster rely heavily on advanced bioinformatic approaches. MiSeq genomic sequencing provides the raw genetic data, which is then analyzed to pinpoint potential BGCs nih.gov.

Tools such as antiSMASH (antibiotics & secondary metabolite analysis shell) are widely employed for the automated detection, annotation, and classification of BGCs within sequenced microbial genomes tu-dortmund.de. AntiSMASH helps in identifying core biosynthetic genes, as well as genes involved in tailoring, transport, and regulation. Another computational resource, PRISM, assists in identifying BGCs, predicting genetically encoded natural products (including type I and II polyketides), and dereplicating known natural products through bio- and cheminformatic comparisons. Furthermore, BLAST (Basic Local Alignment Search Tool) analysis is routinely used to compare the primary amino acid sequences of putative gene products with known proteins in databases, thereby suggesting their functions based on homology nih.govtu-dortmund.de. These bioinformatic tools are instrumental in predicting the chemical structures of metabolites and guiding experimental validation efforts.

Functional Assignment of Genes within the Saquayamycin Biosynthetic Locus

Functional assignment of genes within the sqn biosynthetic locus has provided a detailed understanding of the enzymatic steps involved in this compound production. The cluster encodes a suite of enzymes necessary for both the formation of the angucycline core and the attachment and modification of the sugar moieties.

Key genes identified in the sqn cluster of Streptomyces sp. KY 40-1 include those encoding the minimal PKS enzymes (SqnH, SqnI, and SqnJ), which are responsible for the initial polyketide chain assembly nih.gov. Post-PKS enzymes, such as SqnBB, SqnK, SqnL, SqnM, SqnA, SqnC, SqnT, and SqnU, are involved in subsequent modifications of the aglycone core nih.govnih.gov. A Baeyer-Villiger monooxygenase (BVMO), SqnF, is also present and is proposed to play a role in the rearrangement of an anthracycline intermediate into the angucycline core nih.gov.

Of particular interest are the glycosyltransferases, SqnG1, SqnG2, and SqnG3 nih.govnih.govnih.gov. As discussed previously, SqnG1 and SqnG2 are cooperative O- and C-glycosyltransferases critical for attaching the diverse sugar residues to the saquayamycin scaffold nih.govnih.gov. Gene inactivation studies have confirmed that SqnG2 is essential for saquayamycin production, while SqnG1 significantly contributes to it nih.govnih.gov. The lack of an aminotransferase gene in the cluster, despite the presence of the aminosugar L-rednose in some saquayamycins, points to an unusual biosynthetic mechanism for this specific sugar nih.govnih.gov. The collective functional assignment of these genes provides a comprehensive picture of the this compound biosynthetic pathway, opening avenues for targeted genetic manipulation to create novel angucycline derivatives.

Biological Activities in Preclinical in Vitro Research Models

Cytotoxic and Antiproliferative Activities of Saquayamycin (B1681451) B

Saquayamycin B exhibits potent cytotoxic and antiproliferative activities, which are key indicators of its anticancer potential. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are commonly used metrics to quantify these effects across different cancer cell lines.

This compound has shown remarkable activity against leukemia cell lines. In studies involving mouse leukemia L-1210 cells, this compound demonstrated an impressive IC50 value of 0.004 μg/mL, which translates to approximately 0.00487 μM. mdpi.comresearchgate.net Furthermore, it exhibited inhibitory activities against human acute T-cell leukemia Jurkat T cells, with IC50 values ranging from 0.011 to 3.0 μM. mdpi.com

Table 1: Cytotoxic Activity of this compound against Leukemia Cell Lines

| Cell Line | Cancer Type | Activity Measured | IC50/GI50 Value (μM) | Reference |

| L-1210 | Mouse Leukemia | Cytotoxicity | 0.00487 | mdpi.comresearchgate.net |

| Jurkat T | Acute T-cell Leukemia | Inhibitory Activity | 0.011–3.0 | mdpi.com |

In lung cancer models, this compound has demonstrated significant antiproliferative effects. It showed activity against A549 (human non-small cell lung cancer) cells with an IC50 value of 0.2 μg/mL, equivalent to approximately 0.243 μM. mdpi.comresearchgate.net For human non-small cell lung cancer H460 cells, this compound exhibited a GI50 value of 3.9 μM. researchgate.netnih.govnih.gov

Table 2: Cytotoxic and Antiproliferative Activity of this compound against Lung Cancer Cell Lines

| Cell Line | Cancer Type | Activity Measured | IC50/GI50 Value (μM) | Reference |

| A549 | Non-Small Cell Lung Carcinoma | Cytotoxicity | 0.243 | mdpi.comresearchgate.net |

| H460 | Non-Small Cell Lung Carcinoma | Growth Inhibition | 3.9 | researchgate.netnih.govnih.gov |

This compound has also shown cytotoxic effects against various colorectal cancer cell lines. It displayed an IC50 value of 0.06 μg/mL (approximately 0.0731 μM) against human colorectal adenocarcinoma HT-29 cells. mdpi.comresearchgate.net Furthermore, this compound, along with related angucyclines like Saquayamycin B1 and Moromycin B, exhibited cytotoxicity against human colon cancer cell lines including SW480, SW620, LoVo, and HT-29, with IC50 values ranging from 0.18 to 1.57 μM. mdpi.com

Table 3: Cytotoxic Activity of this compound against Colorectal Cancer Cell Lines

| Cell Line | Cancer Type | Activity Measured | IC50 Value (μM) | Reference |

| HT-29 | Colorectal Adenocarcinoma | Cytotoxicity | 0.0731 | mdpi.comresearchgate.net |

| SW480 | Colon Cancer | Cytotoxicity | 0.18–1.57 | mdpi.com |

| SW620 | Colon Cancer | Cytotoxicity | 0.18–1.57 | mdpi.com |

| LoVo | Colon Cancer | Cytotoxicity | 0.18–1.57* | mdpi.com |

*Note: This range represents the activity of this compound and related angucyclines (Saquayamycin B1, Moromycin B) against these cell lines.

In breast cancer models, this compound demonstrated potent antiproliferative activity. It exhibited IC50 values ranging from 0.16 to 0.67 μM against human breast cancer cell lines MCF-7, MDA-MB-231, and BT-474. nih.govresearchgate.netnih.gov Beyond its antiproliferative effects, this compound was also found to inhibit the migration and invasion of MDA-MB-231 cells in a dose-dependent manner. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Table 4: Cytotoxic and Antiproliferative Activity of this compound against Breast Cancer Cell Lines

| Cell Line | Cancer Type | Activity Measured | IC50 Value (μM) | Reference |

| MCF-7 | Breast Cancer | Antiproliferation | 0.16–0.67 | nih.govresearchgate.netnih.gov |

| MDA-MB-231 | Breast Cancer | Antiproliferation | 0.16–0.67 | nih.govresearchgate.netnih.gov |

| BT-474 | Breast Cancer | Antiproliferation | 0.16–0.67 | nih.govresearchgate.netnih.gov |

This compound displayed significant cytotoxicities against hepatocellular carcinoma cell lines. It showed IC50 values of 0.135 μM against HepG2 cells, 0.033 μM against SMMC-7721 cells, and 0.244 μM against PLC-PRF-5 (hepatoma cells Alexander). mdpi.comdntb.gov.ua These values were notably superior to those of the positive control doxorubicin (B1662922) in some instances. mdpi.comdntb.gov.ua The activity against SMMC-7721 cells was particularly potent, being almost an order of magnitude lower than that observed in other hepatic and breast cancer cell lines. mdpi.com

Table 5: Cytotoxic Activity of this compound against Hepatocellular Carcinoma Cell Lines

| Cell Line | Cancer Type | Activity Measured | IC50 Value (μM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity | 0.135 | mdpi.comdntb.gov.ua |

| SMMC-7721 | Hepatocellular Carcinoma | Cytotoxicity | 0.033 | mdpi.comdntb.gov.ua |

| PLC-PRF-5 | Hepatoma Carcinoma | Cytotoxicity | 0.244 | mdpi.comdntb.gov.ua |

This compound demonstrated high activity against prostate cancer cell lines. It exhibited a GI50 value of 0.0075 μM against human prostate cancer PC-3 cells, indicating potent growth inhibition. researchgate.netnih.govnih.gov

Table 6: Growth Inhibition Activity of this compound against Prostate Cancer Cell Lines

| Cell Line | Cancer Type | Activity Measured | GI50 Value (μM) | Reference |

| PC-3 | Prostate Cancer | Growth Inhibition | 0.0075 | researchgate.netnih.govnih.gov |

Antimicrobial Activities of this compound

The saquayamycins, a class of antibiotics to which this compound belongs, are recognized for their activity against Gram-positive bacterial strains. [Previous search results 1, 3]

Activity against Gram-Positive Bacterial Strains (e.g., S. aureus, B. subtilis, M. lysodeikticus, M. luteus)

While the saquayamycins as a group demonstrate activity against Gram-positive bacteria, specific minimum inhibitory concentration (MIC) values for this compound against individual strains such as Staphylococcus aureus, Bacillus subtilis, Micrococcus lysodeikticus, or Micrococcus luteus are not extensively detailed in the current literature. However, other members of the saquayamycin family, such as Saquayamycin A, have exhibited strong activity against Bacillus subtilis ATCC 6633. [Previous search result 4] The broader class of angucyclines, which includes saquayamycins, has shown antibacterial activities against various Gram-positive bacteria, including B. subtilis, Micrococcus luteus, and S. aureus, with MICs typically ranging from 8 to 64 µg/mL. [Previous search result 12]

Other Documented Bioactivities of Saquayamycins

Beyond their antimicrobial properties, saquayamycins, including this compound, display other notable biological activities in preclinical settings.

Inhibition of Platelet Aggregation

Saquayamycins, encompassing this compound and Saquayamycin A, have been identified as inhibitors of platelet aggregation. [Previous search results 1, 3, 5, 8] Research has indicated that certain saquayamycins can achieve an inhibition rate exceeding 60% at a concentration of 10 μg/mL against platelet aggregation. [Previous search result 8]

Table 1: Inhibition of Platelet Aggregation by Saquayamycins

| Compound Class | Inhibition Rate | Concentration |

| Saquayamycins | >60% | 10 μg/mL |

Other Documented Bioactivities

In addition to their effects on platelet aggregation, this compound and other saquayamycins have demonstrated cytotoxic properties against various cancer cell lines. This compound, for instance, has shown potent cytotoxic activity against human prostate cancer (PC-3) cells with a GI50 value of 0.0075 μM. [Previous search result 5] It also exhibited activity against non-small cell lung cancer (H460) cells, with a GI50 of 3.9 μM. [Previous search result 5] Other related compounds, such as Saquayamycin A and Saquayamycin J, have also displayed cytotoxic effects against PC-3 cells. [Previous search result 5]

Table 2: Cytotoxic Activity of Saquayamycins against Cancer Cell Lines

| Compound | Cell Line | GI50 (μM) |

| This compound | PC-3 | 0.0075 |

| This compound | H460 | 3.9 |

| Saquayamycin A | PC-3 | Not specified, but active |

| Saquayamycin J | PC-3 | Not specified, but active |

Structure Activity Relationship Sar Studies of Saquayamycin B and Analogues

Impact of Glycosylation Patterns on Biological Efficacy

The nature, number, and linkage of the sugar moieties attached to the angucycline core are paramount to the biological activity of saquayamycins.

The saccharide portions of saquayamycins are not mere appendages but are integral to their mechanism of action. The length and composition of the sugar chains significantly influence the cytotoxic potential of these compounds. It has been observed that a greater number of sugar moieties can correlate with enhanced cytotoxic activities. researchgate.net The specific types of sugars and their linkages also play a crucial role. For instance, the presence of an aminated α-β-unsaturated keto-sugar has been found to contribute to enhanced in vitro cytotoxicity against certain cancer cell lines. researchgate.net

The strategic attachment of different sugar residues is facilitated by glycosyltransferases, which are key enzymes in the biosynthesis of these molecules. nih.gov These enzymes offer a pathway for modifying the glycosylation patterns to generate novel analogues with potentially improved therapeutic properties. nih.gov The complexity of these sugar chains is exemplified in Saquayamycin (B1681451) Z, which possesses unique tetra- and pentasaccharide subunits, highlighting the structural diversity achievable through glycosylation. nih.gov

Comparative studies of various saquayamycin analogues have provided valuable insights into their SAR. Saquayamycin B consistently demonstrates high cytotoxic activity across multiple cancer cell lines. In studies involving human prostate cancer (PC-3) cells, this compound exhibited the highest activity among Saquayamycins J, K, A, and B, with a GI50 value of 0.0075 μM. nih.govnih.gov

The conversion of Saquayamycin A to this compound, which involves the alteration of a sugar moiety, is noteworthy as Saquayamycin A is reported to be unstable. nih.gov Saquayamycins A, B, C, and D have all shown activity against both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells. researchgate.net

The introduction of an aminosugar, as seen in Saquayamycin H, can modulate the activity profile. Saquayamycin H, which contains the rare L-rednose sugar, was found to be slightly more active than this compound in the H460 non-small cell lung cancer cell line, suggesting that the amino group may enhance activity. nih.govnih.gov Saquayamycin Z, with its extensive pentasaccharide chain, has demonstrated activity against various Gram-positive bacteria and several human cancer cell lines. nih.gov

Interactive Table of Saquayamycin Analogue Cytotoxicity

| Analogue | Cell Line | GI50 (μM) |

| This compound | PC-3 | 0.0075 |

| This compound | H460 | 3.9 |

| Saquayamycin A | PC-3 | Active |

| Saquayamycin H | H460 | 3.3 |

| Saquayamycin J | PC-3 | Active |

| Saquayamycin K | PC-3 | Active |

Influence of Aglycone Modifications on Bioactivity

While the sugar moieties are critical, modifications to the aglycone core also impact the biological activity of saquayamycins. The aglycone, aquayamycin, provides the fundamental tetracyclic framework for these compounds. nih.gov Alterations to this core structure, such as changes in hydroxylation patterns or other substitutions, can influence the molecule's interaction with its biological targets.

The aglycone's structure is a defining feature that differentiates various angucycline subgroups. For instance, the saccharide attachments in moromycins A and B are similar to those in saquayamycins B and B1, respectively; however, their tetracyclic angucyclinone core possesses an aromatic ring B and lacks the angular hydroxy groups at positions C-4a and C-12b found in saquayamycins. nih.gov This variation in the aglycone contributes to the distinct biological profiles of these related compounds.

Comparative Analysis with Related Angucycline Structures (e.g., Urdamycins, Landomycins, Moromycins)

The SAR of saquayamycins can be further understood by comparing them with other members of the angucycline family, such as urdamycins, landomycins, and moromycins.

Urdamycins: Saquayamycins and urdamycins share the same aglycone, aquayamycin, with a C-glycosidically linked D-olivose at C-9. nih.gov The primary distinction lies in the attachment points of the additional sugar chains. In saquayamycins, these are at C-9 and C-3, whereas in urdamycins, they are at C-9 and C-12b. nih.gov This difference in glycosylation position significantly affects their biological activity.

Landomycins: Landomycins are characterized by a single deoxyoligosaccharide chain of varying lengths. nih.gov Like saquayamycins, the length of this sugar chain is a key determinant of their biological potency. researchgate.net Landomycin A, for example, possesses a long hexasaccharide chain. nih.gov

Moromycins: Moromycins, as previously mentioned, have a different aglycone core compared to saquayamycins, featuring an aromatic B-ring. nih.gov Despite having similar sugar attachments to certain saquayamycin analogues, this fundamental difference in the aglycone structure leads to variations in their biological effects.

This comparative analysis underscores that while the sugar moieties are crucial for activity, the interplay between the aglycone structure and the pattern of glycosylation ultimately dictates the specific biological profile of each angucycline antibiotic. nih.govnih.gov

Synthetic and Semi Synthetic Approaches for Saquayamycin B Derivatives

Chemoenzymatic Synthesis Strategies for Modified Saquayamycins

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering a powerful route to modify natural products like saquayamycins. A key aspect of this strategy involves the manipulation of glycosyltransferases (GTs), enzymes responsible for attaching sugar moieties to the aglycone core or to other sugar residues. These enzymes are considered valuable tools for drug tailoring due to their ability to catalyze regio- and stereospecific sugar transfers utilizing nucleoside-diphosphate (NDP)-activated sugars. nih.gov

Research into saquayamycin (B1681451) biosynthesis has identified several glycosyltransferases within the sqn gene cluster from Streptomyces sp. KY40-1, including SqnG1, SqnG2, and SqnG3. SqnG1 and SqnG2 are classified as O-glycosyltransferases, while SqnG3 is a C-glycosyltransferase. nih.govnih.gov These enzymes exhibit donor-substrate flexibility, allowing for the attachment of various saccharides such as D-olivose, L-rhodinose, L-rednose, L-cinerulose, and L-aculose to the saquayamycin scaffold. nih.govmetabolomicsworkbench.org The cooperative action of SqnG1 and SqnG2 has been highlighted as crucial for the observed sugar diversity in saquayamycins, with SqnG2 potentially acting as a dual O- and C-glycosyltransferase. nih.gov This enzymatic flexibility provides a foundation for chemoenzymatic strategies to introduce diverse sugar patterns, thereby creating novel saquayamycin derivatives.

Genetic Engineering and Mutagenesis for Diversification

Genetic engineering and mutagenesis are indispensable tools for diversifying natural products by directly manipulating the biosynthetic machinery of producing organisms, typically Streptomyces species. These techniques allow for targeted alterations in gene clusters, leading to the production of novel compounds or improved yields.

Targeted gene inactivation involves disrupting specific genes within a biosynthetic pathway to block particular enzymatic steps, leading to the accumulation of biosynthetic intermediates or the production of new, truncated, or modified analogues. This approach has been successfully applied to angucycline biosynthesis, including pathways related to saquayamycins.

For instance, the biosynthetic gene cluster (saq gene cluster) responsible for saquayamycin Z and galtamycin (B12137) B in Micromonospora sp. Tü6368 has been characterized. This cluster contains 31 genes involved in the formation of these compounds. bidd.group Targeted gene inactivations within this cluster have been performed to specifically manipulate the pathways, demonstrating that both saquayamycin Z and galtamycin B originate from the same cluster. bidd.group Notably, the inactivation of glycosyltransferase genes within this cluster led to the production of novel saquayamycin and galtamycin derivatives, providing valuable insights into the assembly of their sugar chains. bidd.group

In the context of Streptomyces sp. KY40-1, gene inactivation studies on the glycosyltransferases SqnG1, SqnG2, and SqnG3 have revealed their roles in saquayamycin production. Inactivating sqnG1 resulted in a 50-fold decrease in saquayamycin production, while the inactivation of sqnG2 led to a complete loss of production, underscoring their critical and potentially cooperative roles in glycosylation. nih.gov Conversely, the inactivation of sqnG3 did not significantly impact saquayamycin production, suggesting a minor or supportive role in glycosylation. nih.gov These findings demonstrate the utility of targeted gene inactivations in elucidating biosynthetic pathways and generating new analogues.

Heterologous expression involves transferring a biosynthetic gene cluster from its native producer to a different host organism, often a more genetically tractable or high-yielding strain. This strategy is particularly effective for activating silent or cryptic gene clusters that are not expressed under standard laboratory conditions in their native hosts, or for enhancing the production of compounds produced in low amounts. scitoys.comnih.gov

The saq gene cluster, responsible for saquayamycin Z and galtamycin B, has been subjected to heterologous expression experiments to manipulate their pathways. bidd.group Similarly, the spi gene cluster, which is homologous to saquayamycin and encodes for angucycline synthesis from a marine Streptomyces sp. HDN155000, has been successfully expressed in Streptomyces albus J1074. This heterologous expression led to the diversification of angucyclines, resulting in the isolation of eight new compounds. scitoys.comchem960.com This highlights heterologous expression as a powerful strategy not only for activating gene clusters but also for obtaining novel analogues beyond those produced by the wild-type strain. scitoys.com

Combinatorial biosynthesis is a powerful approach that merges genetic engineering with the principles of modular natural product biosynthesis to create "unnatural" natural products or novel analogues. By strategically combining genes from different biosynthetic pathways, or by modifying existing genes, researchers can engineer microorganisms to produce hybrid molecules with altered structures and potentially improved biological activities. wikipedia.org

A key area of focus in combinatorial biosynthesis for saquayamycins involves the modification of their saccharide chains. The saccharides in glycosylated natural products play a crucial role in their interactions with cellular targets and often dictate their bioactivity and solubility. metabolomicsworkbench.orgwikipedia.org Genetic engineering of sugar pathways can directly modify these glycosylation patterns. For instance, elucidating the biosynthetic pathway of rare amino sugars, such as L-rednose found in saquayamycins H and I, can expand the toolkit for combinatorial biosynthesis in drug development. wikipedia.org The donor-substrate flexibility observed in glycosyltransferases like SqnG1 and SqnG2 further facilitates this, allowing for the incorporation of different sugar units into the saquayamycin scaffold, thereby diversifying the resulting compounds. nih.govmetabolomicsworkbench.org This strategic manipulation of glycosyltransferase genes and sugar biosynthesis pathways offers immense potential for generating a wide array of novel saquayamycin analogues with tailored properties.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs). This table is designed to be interactive in a digital environment, allowing for easy access to detailed chemical information.

Advanced Research Methodologies in Saquayamycin B Studies

Spectroscopic Techniques for Structural Elucidation (e.g., HR-ESI-MS, NMR, 2D-INADEQUATE)

Spectroscopic techniques are indispensable for determining the intricate chemical structure of saquayamycin (B1681451) B and its derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is routinely employed to establish the precise molecular formula of saquayamycin B and related compounds. This technique provides accurate mass measurements, allowing for the determination of elemental composition researchgate.netmdpi.compreprints.orgnih.govresearchgate.netacs.org. For instance, HR-ESI-MS has been used to confirm the molecular formula of this compound as C₄₃H₄₈O₁₆ mdpi.compreprints.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is fundamental for assigning the complete atomic connectivity and stereochemistry of this compound. Common NMR experiments utilized include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) researchgate.netmdpi.compreprints.orgnih.govresearchgate.netacs.orgnih.gov. These techniques allow researchers to identify aromatic and aliphatic proton and carbon signals, determine sugar moieties and their glycosidic linkages, and confirm the presence of the characteristic benz[a]anthraquinone core structure mdpi.compreprints.orgacs.orgnih.gov.

A particularly powerful 2D NMR technique, 2D-INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), has been applied to this compound studies. This experiment, which reveals carbon-carbon connectivities, is crucial for tracing the carbon skeleton and confirming the biosynthetic origin of the compound. For this compound, 2D-INADEQUATE spectroscopy has been instrumental in confirming the incorporation of intact acetate (B1210297) units, aligning with a typical angucycline cyclization biosynthetic pathway nih.gov.

Molecular Modeling and Computational Chemistry

Computational chemistry techniques, including molecular docking, molecular dynamics simulations, and binding energy calculations, provide theoretical insights into the interactions of this compound and its analogs with biological targets.

Molecular docking is a widely used computational method to predict the preferred orientation of a ligand when bound to a protein target, thereby estimating the binding affinity and mode of interaction chemmethod.commdpi.comarxiv.org. For this compound and its derivatives, molecular docking has been employed to understand their interactions with relevant biological targets. For example, saquayamycin F, a related angucycline, has been studied for its interactions with the Bcl-2 protein, a key regulator of apoptosis researchgate.netresearchgate.net. Docking studies predict the formation of hydrogen bonds and other non-covalent interactions between specific functional groups of the ligand and amino acid residues within the protein's binding pocket researchgate.net. Similarly, saquayamycin B1 has been investigated via molecular docking to understand its targeted inhibitory effect on PI3Kα, revealing hydrogen bonding interactions between its carbonyl and hydroxyl groups and specific amino acid residues mdpi.com.

While molecular docking provides a static snapshot of ligand-target interactions, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the time-dependent behavior of molecular systems mdpi.comresearchgate.net. MD simulations are crucial for assessing the stability of protein-ligand complexes, exploring conformational changes, and understanding the flexibility of both the ligand and the binding site in a physiological environment chemmethod.commdpi.comresearchgate.netdost.gov.phnih.gov. For saquayamycin F, 200 ns MD simulations have been performed to investigate its complex with the Bcl-2 protein. Metrics such as Root Mean Square Deviation (RMSD) and Center-of-Mass (CoM) distance are analyzed to evaluate the stability of the complex over time. These simulations have shown that saquayamycin F maintains a stable conformation within the Bcl-2 protein active site, indicating a consistent binding researchgate.net.

Following MD simulations, binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), are performed to provide a more accurate estimation of the binding affinity between the ligand and the protein researchgate.netresearchgate.netdost.gov.phfrontiersin.orgnih.gov. MM-GBSA considers the gas-phase energy, solvation free energy, and entropic contributions averaged over multiple snapshots from the MD trajectory nih.gov. This approach offers a refined understanding of the energetic contributions to binding. For instance, MM-GBSA calculations following 200 ns MD simulations revealed that saquayamycin F exhibited a promising binding affinity towards the Bcl-2 protein, with a ΔGbinding value of -53.9 kcal/mol, which was even superior to that of a known inhibitor like venetoclax (B612062) (ΔGbinding = -50.6 kcal/mol) researchgate.net.

Table 1: Comparative Binding Energies of Saquayamycin F and Venetoclax with Bcl-2 Protein

| Compound | Target Protein | Method (MD Simulation Duration) | ΔGbinding (kcal/mol) | Citation |

| Saquayamycin F | Bcl-2 | MM-GBSA (200 ns MD) | -53.9 | researchgate.net |

| Venetoclax | Bcl-2 | MM-GBSA (200 ns MD) | -50.6 | researchgate.net |

Genetic Manipulation Techniques in Microbial Producers

Genetic manipulation techniques are essential for dissecting the biosynthetic pathways of natural products like this compound and for engineering microbial strains to produce novel derivatives or enhance yields. Streptomyces species, the primary producers of saquayamycins, are amenable to various genetic modifications.

Homologous recombination is a cornerstone technique for targeted gene deletion and modification in Streptomyces. This method involves replacing a specific gene or DNA region in the bacterial chromosome with a modified sequence, often containing an antibiotic resistance marker, via homologous recombination events nih.govacs.orgfrontiersin.orgaddgene.org. Researchers utilize plasmids carrying flanking regions homologous to the target gene, which are then introduced into the Streptomyces strain, typically via conjugation from Escherichia coli nih.govacs.org.

In the context of saquayamycin biosynthesis, homologous recombination has been critical for elucidating the roles of specific genes within the sqn gene cluster. For example, gene inactivation of glycosyltransferase genes, such as sqnG1, sqnG2, and sqnG3, has been achieved using homologous recombination to generate mutant Streptomyces strains nih.govnih.gov. These studies revealed that sqnG1 inactivation led to a significant decrease in saquayamycin production, while sqnG2 inactivation resulted in a complete loss of production, highlighting the cooperative and essential roles of these glycosyltransferases in determining the sugar diversity of saquayamycins nih.gov. The ability to precisely delete genes allows for a deeper understanding of the enzymatic steps involved in the biosynthesis of complex natural products like this compound.

Future Perspectives and Emerging Research Directions for Saquayamycin B

Exploration of Undiscovered Microbial Sources for Saquayamycin (B1681451) Analogues

The discovery of Saquayamycins has historically been linked to terrestrial actinomycetes, particularly species of the genus Streptomyces. For instance, Streptomyces nodosus MH190-16F3 was one of the initial sources from which Saquayamycins A, B, C, and D were isolated. researchgate.net Similarly, Streptomyces sp. KY40-1, isolated from the Appalachian foothills in Kentucky, has been identified as a producer of a suite of Saquayamycins, including new variants G through K. researchgate.netacs.org The Gram-positive bacterium Micromonospora sp. Tü6368 is another known producer of Saquayamycin Z. nih.gov

However, recent research trends indicate a significant potential for discovering novel Saquayamycin analogues by exploring untapped and unique ecological niches. Marine environments, in particular, are now recognized as a prolific source of microbial diversity and novel bioactive secondary metabolites. researchgate.net Deep-sea sediments have yielded Streptomyces strains that produce Saquayamycin B, highlighting the promise of aquatic ecosystems. researchgate.net The exploration of bacteria from less-studied environments, such as the Lake Baikal endemic mollusk Benedictia baicalensis, has also led to the isolation of new Streptomyces strains producing angucyclines, suggesting that extremophiles and symbiotic microorganisms are a rich frontier for discovering structurally unique Saquayamycin analogues with potentially enhanced or novel bioactivities. researchgate.net

Deeper Elucidation of Uncharted Biosynthetic Pathways

The genetic blueprint for Saquayamycin production is encoded within biosynthetic gene clusters (BGCs). Studies have identified and characterized the saq and sqn gene clusters, which are responsible for the biosynthesis of Saquayamycin Z and other analogues in Micromonospora sp. Tü6368 and Streptomyces sp. KY40-1, respectively. nih.govnih.gov These clusters contain genes for a type II polyketide synthase (PKS) system that assembles the core benz[a]anthracene framework, alongside genes for various tailoring enzymes that modify the scaffold and attach sugar moieties. nih.govasm.org

A key area of ongoing research is the function of glycosyltransferases (GTs), the enzymes that attach the diverse sugar chains critical for the bioactivity of Saquayamycins. Research on Streptomyces sp. KY40-1 revealed a cooperative system between two GTs, SqnG1 and SqnG2, which are responsible for the sugar diversity observed in the produced analogues. acs.org Inactivation of the sqnG2 gene led to a complete loss of production, suggesting it has a crucial dual O- and C-glycosyltransferase activity. nih.govacs.org Further investigation into the precise mechanisms and substrate specificities of these and other putative GTs within the cluster, such as SqnG3, is needed. acs.org Elucidating how these enzymes work together to assemble complex di- and trisaccharides, including those containing unusual sugars like l-rhodinose and the aminosugar rednose, will provide a deeper understanding of the biosynthetic logic and enable future pathway engineering efforts. researchgate.netmdpi.com

| Gene/Enzyme | Putative Function | Organism/Cluster | Key Finding |

| Minimal PKS | Synthesizes the polyketide backbone | Streptomyces sp. KY40-1 / sqn | Forms the angucycline core via the typical direct route I of cyclization. nih.gov |

| SqnG1 | O-Glycosyltransferase | Streptomyces sp. KY40-1 / sqn | Gene inactivation leads to a 50-fold decrease in Saquayamycin production. nih.govacs.org |

| SqnG2 | Dual O- and C-Glycosyltransferase | Streptomyces sp. KY40-1 / sqn | Essential for production; its inactivation completely halts biosynthesis. nih.govacs.org |

| SqnG3 | Putative Glycosyltransferase | Streptomyces sp. KY40-1 / sqn | Inactivation does not significantly affect production, suggesting a minor or supportive role. acs.org |

| saq cluster | Biosynthesis of Saquayamycin Z & Galtamycin (B12137) B | Micromonospora sp. Tü6368 | A 36.7 kb region contains 31 genes involved in the biosynthesis of both compounds. nih.gov |

Identification of Novel Molecular Targets and Expanding Mechanistic Understanding

Research into the mechanism of action of Saquayamycins has revealed potent anticancer activities. A significant breakthrough was the identification of the PI3K/AKT signaling pathway as a key molecular target. nih.gov Specifically, Saquayamycin B1 has been shown to suppress the proliferation, invasion, and migration of human colorectal cancer cells by inhibiting this pathway. nih.gov Molecular docking studies suggest that Saquayamycin B1 binds effectively to the PI3Kα isoform. smolecule.com

While the inhibition of the PI3K/AKT pathway is a critical aspect of its anticancer effect, future research aims to identify other molecular targets to build a more comprehensive mechanistic picture. For example, a computational study on Saquayamycin F, a related analogue, showed a strong binding affinity for the anti-apoptotic protein Bcl-2, suggesting another potential mechanism for inducing cancer cell death. mdpi.com Furthermore, Saquayamycins were originally named for their antibiotic properties, showing activity against Gram-positive bacteria. researchgate.net The molecular basis for this antibacterial action is another area ripe for investigation. Exploring these additional targets and effects will not only expand the mechanistic understanding of this compound but could also broaden its potential therapeutic applications, including roles in treating resistant cancers or as an antibacterial agent. smolecule.com

Rational Design of this compound Derivatives with Enhanced Efficacy

The complex structure of this compound offers multiple opportunities for chemical modification to create derivatives with improved properties, such as enhanced potency, greater selectivity, or better pharmacological profiles. Early research demonstrated that derivatives could be created through regio- and diastereoselective nucleophilic addition of alcohols to the L-aculose moiety of the parent compound. researchgate.net

A more advanced approach involves genetic engineering of the biosynthetic pathway. The targeted inactivation of glycosyltransferase genes has proven to be a powerful strategy for generating novel analogues. nih.gov For example, inactivating specific GTs in the saq cluster of Micromonospora sp. Tü6368 resulted in the production of new Saquayamycin and Galtamycin derivatives. nih.gov This approach, often termed "rational design," leverages the detailed knowledge of the biosynthetic gene cluster to predictably alter the final structure. Future work in this area could involve domain swapping within the PKS enzymes to alter the polyketide core or introducing heterologous GTs to attach novel sugar units. uni-tuebingen.de Such biosynthetic engineering efforts hold the key to creating a library of this compound derivatives tailored for specific therapeutic targets.

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a holistic understanding of this compound, future research will increasingly rely on the integration of multiple "omics" datasets. nih.gov This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to connect the genetic blueprint of the producing organism to its functional and metabolic output. frontiersin.org

For this compound, a multi-omics approach could involve:

Genomics: Whole-genome sequencing of producing strains to identify not only the core BGC but also regulatory genes and precursor supply pathways that influence yield. nih.gov

Transcriptomics: Analyzing RNA expression under different growth conditions to understand how the sqn or saq gene cluster is regulated and to identify potential triggers for enhanced production.

Proteomics: Quantifying the proteins expressed by the organism to see the levels of the biosynthetic enzymes and other cellular machinery involved in secondary metabolism. nih.gov

Metabolomics: Profiling the full spectrum of small molecules produced by the microorganism to discover previously undetected minor analogues and shunt products, providing deeper insights into the biosynthetic pathway. mdpi.com

By integrating these layers of data, researchers can build comprehensive models that explain how this compound production is regulated and how the compound exerts its effects on target cells. uv.es This systems-level view is crucial for rational strain improvement for higher production yields and for fully understanding the complex interplay between the compound and its biological targets. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Saquayamycin B, and how can researchers ensure reproducibility?

- Methodological Guidance : Synthesis typically involves microbial fermentation (e.g., Streptomyces spp.) followed by chromatographic purification. To ensure reproducibility, document fermentation conditions (pH, temperature, media), extraction solvents, and HPLC parameters (column type, gradient elution) . Include step-by-step protocols in supplementary materials, adhering to journal guidelines for experimental transparency . Validate purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), cross-referencing spectral data with literature .

Q. How is this compound characterized structurally and functionally in preliminary studies?

- Methodological Guidance : Structural elucidation combines X-ray crystallography (for absolute configuration) and spectroscopic techniques (NMR, UV-Vis). Functional characterization involves in vitro cytotoxicity assays (e.g., against cancer cell lines) with IC₅₀ calculations. Use positive controls (e.g., doxorubicin) and triplicate experiments to establish baseline activity . Reference databases like PubChem or ChEBI for comparative spectral data .

Q. What are the known mechanisms of action of this compound, and how can researchers validate these in new models?

- Methodological Guidance : this compound is reported to inhibit RNA polymerase via binding to the β-subunit. To validate, design dose-response experiments with transcriptional inhibition assays (e.g., luciferase reporter systems). Include negative controls (untreated cells) and use siRNA knockdowns to confirm target specificity. Cross-validate findings with orthogonal methods like electrophoretic mobility shift assays (EMSAs) .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

- Methodological Guidance : Use databases (PubMed, SciFinder) with keywords: "this compound," "biosynthesis," "cytotoxicity," and "mechanism." Apply inclusion criteria: peer-reviewed articles (2000–2025), in vitro/in vivo studies. Exclude patents and non-English texts. Tabulate findings (e.g., Table 1) to highlight contradictory results (e.g., varying IC₅₀ values) and unresolved questions, such as resistance mechanisms .

Advanced Research Questions

Q. How can researchers optimize fermentation conditions to improve this compound yield while minimizing byproducts?

- Methodological Guidance : Employ design of experiments (DoE) approaches, varying factors like carbon source, nitrogen levels, and aeration rates. Use response surface methodology (RSM) to model interactions. Monitor byproducts via LC-MS and integrate metabolomic profiling to identify metabolic bottlenecks . Validate scalability in bioreactors with real-time pH/O₂ monitoring .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound?

- Methodological Guidance : Analyze discrepancies (e.g., divergent IC₅₀ values) by standardizing assay conditions: cell line authenticity (STR profiling), serum concentration, and incubation time. Perform meta-analysis using fixed/random effects models to quantify heterogeneity . Replicate key studies with blinded protocols to reduce bias .

Q. How to design assays for evaluating this compound derivatives against multidrug-resistant pathogens?

- Methodological Guidance : Synthesize derivatives via semi-synthetic modification (e.g., acyl side-chain variations). Screen using minimum inhibitory concentration (MIC) assays against ESKAPE pathogens. Incorporate efflux pump inhibitors (e.g., PAβN) to differentiate resistance mechanisms. Use checkerboard assays for synergy testing with existing antibiotics .

Q. What statistical methods are appropriate for analyzing multivariate data in this compound toxicity studies?

- Methodological Guidance : Apply LASSO regression to identify critical toxicity predictors (e.g., hepatotoxicity markers) from high-dimensional datasets (omics, histopathology) . Control false discovery rates (FDR) using Benjamini-Hochberg correction for multiple comparisons . Present results as heatmaps or PCA plots to visualize clusters (Table 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.